salvinorin B fluoromethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvinorin B Fluoromethyl Ether: is a semi-synthetic derivative of the naturally occurring compound Salvinorin A. Salvinorin A is a potent and selective kappa-opioid receptor agonist found in the plant Salvia divinorum. This compound is synthesized to enhance the pharmacological properties of Salvinorin A, such as increased potency, selectivity, and duration of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Salvinorin B Fluoromethyl Ether involves the protection of Salvinorin B as standard alkoxyalkyl ethers. The process typically includes the following steps:
Protection of Hydroxyl Groups: Salvinorin B is reacted with fluoromethyl ether reagents under controlled conditions to protect the hydroxyl groups.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at a temperature of around 60-80°C.
Purification: The product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Salvinorin B Fluoromethyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, leading to changes in activity and selectivity.
Substitution: Substitution reactions can introduce different substituents, enhancing the compound’s potency and selectivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions are various analogs of this compound with enhanced or modified pharmacological properties.
Scientific Research Applications
Salvinorin B Fluoromethyl Ether has several scientific research applications, including:
Chemistry: Used as a template for developing new kappa-opioid receptor agonists with improved properties.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for potential therapeutic applications in pain management, addiction treatment, and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying receptor pharmacology.
Mechanism of Action
Salvinorin B Fluoromethyl Ether exerts its effects primarily through the kappa-opioid receptor. The compound binds to the receptor with high affinity, leading to the activation of G-protein signaling pathways. This activation results in various physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. The compound’s unique structure allows it to selectively target the kappa-opioid receptor while minimizing interactions with other opioid receptors .
Comparison with Similar Compounds
Salvinorin A: The parent compound with potent kappa-opioid receptor agonist activity.
Salvinorin B Methoxymethyl Ether: A similar derivative with a methoxymethyl group instead of a fluoromethyl group.
Ethoxymethyl Ether Salvinorin B: Another derivative with an ethoxymethyl group, known for its longer duration of action and increased potency.
Uniqueness: Salvinorin B Fluoromethyl Ether is unique due to its fluoromethyl group, which enhances its binding affinity, potency, and metabolic stability compared to other derivatives. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H27FO7 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(fluoromethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C22H27FO7/c1-21-6-4-13-20(26)30-16(12-5-7-28-10-12)9-22(13,2)18(21)17(24)15(29-11-23)8-14(21)19(25)27-3/h5,7,10,13-16,18H,4,6,8-9,11H2,1-3H3/t13-,14-,15-,16-,18-,21-,22-/m0/s1 |
InChI Key |
DDPYLPBMPHWVGO-VOVNARLJSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OCF)C)C4=COC=C4 |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OCF)C)C4=COC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.